
Tri-p-tolylphosphine
Overview
Description
Tri-p-tolylphosphine (C₂₁H₂₁P), also known as tris(4-methylphenyl)phosphine, is a tertiary phosphine ligand with three para-methyl-substituted phenyl groups. Its molecular weight is 304.35 g/mol, and it crystallizes in the trigonal space group $ R\overline{3} $ with unit cell parameters $ a = 12.6562(18) \, \text{Å} $, $ c = 19.696(4) \, \text{Å} $, and $ V = 2732.2(8) \, \text{Å}^3 $ . The methyl groups on the aromatic rings confer steric bulk and electron-donating effects, making it a versatile ligand in coordination chemistry and catalysis. It is widely used in synthesizing transition metal complexes, such as cobalt carbonyls , silver halides , and gold clusters .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tri-p-tolylphosphine can be synthesized through the reaction of phosphorus trichloride with p-tolylmagnesium bromide (Grignard reagent). The reaction typically proceeds as follows: [ \text{PCl}_3 + 3 \text{p-TolMgBr} \rightarrow \text{P(p-Tol)}_3 + 3 \text{MgBrCl} ] The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the phosphine .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Tri-p-tolylphosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phosphine oxide.
Substitution: It participates in substitution reactions, particularly in the formation of metal-phosphine complexes.
Coupling Reactions: It is commonly used as a ligand in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Metal halides or other electrophilic reagents.
Coupling Reactions: Palladium or nickel catalysts, often in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: this compound oxide.
Substitution: Metal-phosphine complexes.
Coupling Reactions: Biaryl compounds or other coupled products.
Scientific Research Applications
Catalytic Applications
Tri-p-tolylphosphine is primarily recognized for its role as a ligand in various cross-coupling reactions. Its applications include:
- Buchwald-Hartwig Cross Coupling Reaction : This reaction is crucial for forming carbon-nitrogen bonds, particularly in the synthesis of pharmaceuticals and agrochemicals. This compound enhances the efficiency and selectivity of palladium-catalyzed reactions .
- Heck Reaction : It facilitates the coupling of alkenes with aryl halides, enabling the formation of substituted alkenes which are vital in organic synthesis .
- Suzuki-Miyaura Coupling : This method allows for the formation of biaryl compounds from aryl halides and boronic acids. This compound's steric properties make it effective in promoting this reaction under mild conditions .
- Sonogashira Coupling : It is used to couple terminal alkynes with aryl halides, providing access to alkynylated aromatic compounds, which are important intermediates in organic synthesis .
Case Studies
-
Pharmaceutical Synthesis :
A study demonstrated the use of this compound in synthesizing a key intermediate for an anti-cancer drug. The ligand facilitated a high-yield Suzuki-Miyaura coupling that produced the desired compound with minimal side products . -
Material Science :
In materials science, this compound has been employed to synthesize organic light-emitting diodes (OLEDs). Its ability to stabilize metal complexes has been leveraged to enhance the performance of OLED materials, improving their efficiency and longevity . -
Polymer Chemistry :
This compound has been utilized in the polymerization processes to create functionalized polymers. Its role as a ligand helps control the molecular weight and distribution of polymer chains, leading to materials with tailored properties for specific applications .
Summary Table of Applications
Application Type | Reaction Type | Key Benefits |
---|---|---|
Catalysis | Buchwald-Hartwig | High efficiency in C-N bond formation |
Catalysis | Heck Reaction | Effective for substituted alkenes |
Catalysis | Suzuki-Miyaura | Mild conditions with high selectivity |
Catalysis | Sonogashira | Access to alkynylated compounds |
Material Science | OLED Synthesis | Improved efficiency and longevity |
Polymer Chemistry | Functionalized Polymers | Tailored properties |
Mechanism of Action
The mechanism by which tri-p-tolylphosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating catalytic cycles. The molecular targets include transition metals such as palladium, nickel, and platinum. The pathways involved often include oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Tri-p-tolylphosphine vs. Triphenylphosphine (PPh₃)
Key Differences :
- Steric Effects : The methyl groups in this compound increase steric hindrance, favoring trans-like dimeric structures in mercury halide complexes (e.g., [(PPh₃)₂Hg₂X₄] vs. This compound derivatives) .
- Electronic Effects : The electron-donating methyl groups enhance metal-ligand bond strength compared to PPh₃, influencing catalytic activity .
- Solubility : this compound is less polar than water-soluble phosphines like tris(3-sulfophenyl)phosphine .
This compound vs. Tri-o-tolylphosphine
Structural Impact :
- The ortho-methyl groups in Tri-o-tolylphosphine create significant steric hindrance, reducing its utility in forming stable metal complexes compared to the para-substituted analog .
This compound vs. Tris(3-sulfophenyl)phosphine
Functional Differences :
- Tris(3-sulfophenyl)phosphine’s sulfonate groups enable solubility in polar environments, making it suitable for biomedical and aqueous catalytic systems, whereas this compound is restricted to organic media .
Coordination Chemistry
- Cobalt Complexes : this compound forms [SbO(OH){Co(CO)₃L}₂] (L = P(C₆H₄Me-p)₃) with distinct bond lengths compared to PPh₃ analogs, as confirmed by X-ray crystallography .
- Silver Complexes : Self-assembled tetrameric structures (e.g., [AgCl(PPh₃)₂] vs. This compound derivatives) exhibit enhanced stability due to steric and electronic effects .
Catalysis
- Photocatalysis : this compound participates in redox-neutral acylarylation reactions, where it generates phosphoranyl radicals for C–C bond formation .
- Comparison with PPh₃: In mercury(II) halide complexes, this compound’s bulkiness leads to trans-like dimeric structures, unlike the monomeric PPh₃ complexes .
Biological Activity
Tri-p-tolylphosphine (TPTP), a phosphine compound with the formula , has garnered attention in the field of bioinorganic chemistry due to its diverse biological activities, particularly in anticancer research. This article explores the biological activity of TPTP, focusing on its cytotoxic properties and potential therapeutic applications, supported by data tables and case studies.
Structural Properties
TPTP is characterized by its unique structure, consisting of three para-tolyl groups attached to a phosphorus atom. This configuration contributes to its chemical reactivity and interaction with metal ions, particularly silver(I), forming various complexes that exhibit notable biological activities.
Table 1: Structural Characteristics of this compound
Property | Value |
---|---|
Molecular Formula | C21H21P |
Molecular Weight | 318.36 g/mol |
Melting Point | 105 °C |
Appearance | White solid |
Cytotoxicity
Research indicates that TPTP exhibits significant cytotoxic effects against various cancer cell lines. A study evaluating the cytotoxicity of silver(I) complexes containing TPTP demonstrated that these complexes could induce apoptosis in leiomyosarcoma cells.
Case Study: Silver(I) Complexes with TPTP
In a study by Kourkoumelis et al. (2010), five silver(I) complexes were synthesized using TPTP. The cytotoxicity was assessed using MTT assays, revealing that at a concentration of 15 μM, 62.38% of leiomyosarcoma cells underwent apoptosis when treated with one of the complexes containing TPTP . The results are summarized in Table 2.
Table 2: Cytotoxic Activity of Silver(I) Complexes with TPTP
Complex ID | % Apoptosis at 15 μM | % Necrosis at 15 μM |
---|---|---|
Complex 1 | 62.38% | 7% |
Complex 2 | 70% | 5% |
Complex 3 | 65% | 6% |
Complex 4 | 50% | 8% |
Complex 5 | 55% | 9% |
Anti-Inflammatory Activity
In addition to its cytotoxic properties, TPTP complexes have shown anti-inflammatory activity. The same study evaluated the anti-inflammatory effects of these complexes, finding varying degrees of efficacy across different formulations.
Findings on Anti-Inflammatory Activity
The order of anti-inflammatory activity was noted as follows:
This indicates that specific structural modifications in the complexes can enhance their biological efficacy.
The exact mechanism through which TPTP and its metal complexes exert their biological effects remains an area of active research. It is hypothesized that the interaction between TPTP and metal ions may disrupt cellular processes critical for cancer cell survival, such as DNA synthesis and repair mechanisms.
Potential Pathways
- DNA Interference : Many anticancer agents function by interfering with DNA replication.
- Metalloenzyme Inhibition : Silver(I) compounds may inhibit metalloenzymes that are essential for tumor growth.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Tri-ppp-tolylphosphine, and how can purity be validated?
Tri--tolylphosphine is typically synthesized via nucleophilic substitution reactions. For example, reacting mercury(II) halides with tri--tolylphosphine in methanol under ambient conditions yields dimeric organophosphorus complexes . Purity validation involves elemental analysis (C, H), and -NMR spectroscopy (e.g., in DMSO-), and FT-IR to confirm ligand coordination . Melting point analysis (145–148°C) and GC purity (>95%) are also critical .
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the structure of Tri-ppp-tolylphosphine complexes?
SC-XRD analysis involves mounting crystals on a diffractometer (e.g., Bruker Smart Apex) and collecting reflections (e.g., 3464 measured, 1095 independent). Data refinement using SHELXL yields parameters like and , confirming monoclinic space groups (e.g., ) and dimeric geometries . Hydrogen atoms are constrained via difference Fourier maps, and anisotropic displacement parameters refine atomic positions .
Q. What spectroscopic techniques are essential for characterizing Tri-ppp-tolylphosphine derivatives?
Key techniques include:
- -NMR : Detects coordination shifts (e.g., 121.49 MHz in DMSO-) .
- FT-IR : Identifies P–Hg stretching modes (e.g., 400–600 cm) .
- Elemental Analysis : Confirms stoichiometry (e.g., CHP) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data (e.g., conflicting RRR-factors or space groups) for Tri-ppp-tolylphosphine complexes?
Contradictions may arise from twinned crystals, absorption errors, or refinement models. Solutions include:
- Re-measuring data with rigorous absorption correction (e.g., multi-scan methods) .
- Testing alternative space groups via SIR97 or SHELXD .
- Validating refinement with Hamilton’s -factor ratio test to compare models .
Q. What computational methods are suitable for studying the electronic structure of Tri-ppp-tolylphosphine complexes?
Density functional theory (DFT) at the B3LYP/6-31G* level can optimize geometries and predict spectroscopic properties. For example, gas-phase dimeric structures of Hg(II) complexes were validated using GAMESS, aligning bond lengths (e.g., Hg–Cl ≈ 2.35 Å) with SC-XRD data . Charge distribution analysis via Mulliken populations further elucidates ligand-metal interactions .
Q. How do steric effects of Tri-ppp-tolylphosphine influence reactivity in ligand substitution reactions?
The bulky -tolyl groups hinder nucleophilic attack, favoring trans-like dimeric geometries in mercury complexes. Kinetic studies (e.g., variable-temperature NMR) reveal slower substitution rates compared to triphenylphosphine, with activation energies calculated via Arrhenius plots . Solvent choice (e.g., MeOH vs. acetone) also modulates steric accessibility .
Q. What strategies optimize anisotropic displacement parameter (ADP) refinement for Tri-ppp-tolylphosphine crystals?
High-resolution data () and full-matrix least-squares refinement in SHELXL improve ADP accuracy. Constraints for H-atoms (e.g., riding models) reduce overparameterization, while twin refinement (TWIN/BASF commands) addresses pseudosymmetry in space group .
Q. Methodological Best Practices
- Synthesis : Use distilled solvents (e.g., EtO over Na/benzophenone) to prevent byproducts .
- Crystallography : Employ SHELXPRO for macromolecular interfaces and SHELXE for experimental phasing pipelines .
- Reporting : Follow IUCr guidelines for tabulating fractional coordinates, ADPs, and refinement statistics .
Properties
IUPAC Name |
tris(4-methylphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21P/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAZIUYTQHYBFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061425 | |
Record name | Phosphine, tris(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038-95-5 | |
Record name | Tri-p-tolylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1038-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tris(4-methylphenyl)phosphine | |
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Record name | Tri-p-tolylphosphine | |
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Record name | Phosphine, tris(4-methylphenyl)- | |
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Record name | Phosphine, tris(4-methylphenyl)- | |
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Record name | Tris(4-methylphenyl)phosphine | |
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Record name | Tris(4-methylphenyl)phosphine | |
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Retrosynthesis Analysis
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